molecular formula C8H9BrO2 B032327 1-Bromo-3,5-dimethoxybenzene CAS No. 20469-65-2

1-Bromo-3,5-dimethoxybenzene

Cat. No. B032327
CAS RN: 20469-65-2
M. Wt: 217.06 g/mol
InChI Key: KRWRFIMBWRVMKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Bromo-3,5-dimethoxybenzene derivatives is typically achieved through multi-step chemical processes. For example, an efficient synthesis of 1-(bromomethyl)-3,5-dimethoxybenzene involves a straightforward three-step procedure starting from 3,5-dihydroxybenzoic acid, highlighting its role as a crucial intermediate in natural product formation (Saeed et al., 2024).

Molecular Structure Analysis

The molecular structure of synthesized derivatives, such as 1-(bromomethyl)-3,5-dimethoxybenzene, is characterized using techniques like single crystal X-ray diffraction. This derivative demonstrates monoclinic symmetry with defined dimensions, offering insights into the crystalline structure and symmetry that influence its chemical reactivity and interaction with other molecules (Saeed et al., 2024).

Chemical Reactions and Properties

The chemical reactivity of 1-Bromo-3,5-dimethoxybenzene derivatives is assessed through various in-silico investigations, including molecular docking, density function theory (DFT) analysis, and molecular dynamics (MD) simulation studies. These studies suggest potential inhibitory capabilities against specific enzymes, indicating its utility in synthesizing novel anti-cancer agents (Saeed et al., 2024).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the compound's behavior in various solvents and conditions. However, specific studies focusing on the physical properties of 1-Bromo-3,5-dimethoxybenzene were not highlighted in the available literature. Research generally focuses on its synthesis, molecular structure, and potential applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other chemical entities, are determined through theoretical and experimental methodologies. The DFT analysis and molecular docking studies provide valuable insights into the compound's electronic structure and potential interactions with biological targets, suggesting its application in developing pharmaceutical agents (Saeed et al., 2024).

Scientific Research Applications

Synthesis and Chemical Transformations

  • Bromination and Sulfur-Functionalized Quinones : 1-Bromo-3,5-dimethoxybenzene is involved in the synthesis of sulfur-containing quinone derivatives. This process includes regioselective bromination and transformation of dimethylbenzene under various conditions (Aitken et al., 2016).

  • Cross-Coupling Reactions : It is used in Suzuki and Stille cross-coupling reactions to produce substituted resorcinol derivatives. These derivatives are synthesized from inexpensive reagents, showcasing the chemical versatility of 1-bromo-3,5-dimethoxybenzene (Dol et al., 1998).

Pharmacokinetics and Drug Development

  • Synthesis for Pharmacokinetic Evaluation : The compound is used in synthesizing derivatives for in vivo pharmacokinetic and pharmacodynamic evaluations, indicating its utility in drug development processes (Wang et al., 1993).

  • Anti-Cancer Drug Research : It plays a role in the creation of titanocenes, which have shown potential as anti-cancer drugs. The process involves reacting 1-bromo-3,5-dimethoxybenzene with other reagents to yield titanocenes with notable cytotoxicity against cancer cells (Pampillón et al., 2006).

Materials Science

  • Electrosynthesis in Polymerization : 1-Bromo-3,5-dimethoxybenzene derivatives are used in the electrosynthesis of polymers, like poly(1,3-dimethoxybenzene), which have unique structural and electrical properties (Martínez et al., 1998).

  • Catholyte Materials for Batteries : Derivatives of 1,4-dimethoxybenzene, which can be synthesized from compounds like 1-bromo-3,5-dimethoxybenzene, are explored as catholyte materials in non-aqueous redox flow batteries. This research emphasizes its potential in advanced energy storage applications (Zhang et al., 2017).

Safety And Hazards

1-Bromo-3,5-dimethoxybenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

1-bromo-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWRFIMBWRVMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348631
Record name 1-bromo-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,5-dimethoxybenzene

CAS RN

20469-65-2
Record name 1-bromo-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3,5-Dimethoxybenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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